2-{3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of molecules that often exhibit significant pharmacological activities due to their complex heterocyclic structures. These molecules are of interest in medicinal chemistry for their potential as therapeutic agents.
Synthesis Analysis
Synthesis of such complex molecules typically involves multi-step organic reactions, starting from simpler heterocyclic precursors. The process may involve cyclization reactions, substitutions, and modifications of functional groups to achieve the desired molecular scaffold. For instance, research on similar compounds shows the use of hydrazine hydrate for cyclization to form pyrazolo[3,4-e][1,4]diazepines, indicating a potential pathway for constructing related molecular frameworks (Kemskii, S., Bol’but, A. V., & Vovk, M., 2015).
Applications De Recherche Scientifique
Pharmacological Profile and Therapeutic Potential Compounds similar to the specified chemical structure, such as benzodiazepines and their analogs, have been extensively studied for their pharmacological effects, especially their interactions with the central benzodiazepine receptor, and their potential as therapeutic agents in treating various conditions including anxiety, seizures, and sleep disorders. For instance, studies on compounds like CGS 20625 have demonstrated potent and selective ligand activity for central benzodiazepine receptors, indicating a profile of partial agonist or mixed agonist/antagonist with potential applications in anxiolytic therapy (M. Williams et al., 1989).
Pharmacokinetics and Metabolism Research on the metabolism, excretion, and pharmacokinetics of related compounds, such as INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, provides valuable information on how these compounds are processed in the body, which is critical for understanding their therapeutic efficacy and safety profile. This type of study involves examining the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compounds, providing essential data for drug development (A. Shilling et al., 2010).
Autonomic Neurocardiac Regulation Another area of research involves investigating the effects of these compounds on autonomic neurocardiac regulation. For example, studies comparing the effects of intravenous benzodiazepines like midazolam, diazepam, and lorazepam on heart rate variability can provide insights into their impact on autonomic nervous system functioning, which is relevant for understanding their safety and efficacy in clinical settings (M. Agelink et al., 2002).
Propriétés
IUPAC Name |
1-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-12-17(21-25-20-12)15-4-2-8-22(15)16(24)6-5-13-10-14-11-18-7-3-9-23(14)19-13/h10,15,18H,2-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAHIHPPLKTVME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C2CCCN2C(=O)CCC3=NN4CCCNCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.